

The Evolving Landscape of Thiazole-4-carboxamides in Medicinal Chemistry: A Technical Review

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Compound of Interest

Compound Name: Thiazole-4-carboxamide

Cat. No.: B1297466

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A comprehensive guide for researchers, scientists, and drug development professionals exploring the synthesis, structure-activity relationships, and therapeutic potential of **Thiazole-4-carboxamide** compounds.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs. [1][2] When functionalized with a carboxamide group at the 4-position, this core structure gives rise to the **Thiazole-4-carboxamide** class of compounds, which has demonstrated a remarkable breadth of biological activities. These compounds have garnered significant attention for their potential as anticancer, anti-inflammatory, and antiviral agents, among other therapeutic applications.[3][4] This in-depth technical guide provides a comprehensive review of the medicinal chemistry of **Thiazole-4-carboxamide** derivatives, focusing on their synthesis, structure-activity relationships (SAR), and key biological targets.

Key Biological Targets and Therapeutic Applications

Thiazole-4-carboxamide derivatives have been shown to modulate the activity of several key biological targets implicated in various diseases. A significant body of research has focused on their role as kinase inhibitors, particularly in the context of cancer therapy.

c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell

proliferation, migration, and invasion.[5][6] Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[7] [8] Several studies have reported the design and synthesis of **Thiazole-4-carboxamide** derivatives as potent c-Met kinase inhibitors.[9][10][11]

VEGFR-2 Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer treatment. **Thiazole-4-carboxamide**-based compounds have been investigated for their ability to inhibit VEGFR-2, often in concert with c-Met inhibition, to achieve a broader anti-angiogenic and anti-tumor effect.[10][14]

Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes, particularly COX-2, are key players in the inflammatory cascade and are also implicated in carcinogenesis.[15][16] The development of selective COX-2 inhibitors is a major goal in the design of anti-inflammatory and cancer chemopreventive agents. **Thiazole-4-carboxamide** derivatives have been explored as potential COX inhibitors, with some compounds showing promising activity and selectivity.[17][18]

Stimulator of Interferon Genes (STING) Agonism/Antagonism: The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response.[9][19] Modulation of the STING pathway has therapeutic potential in both cancer immunotherapy (agonism) and autoimmune diseases (antagonism). The **Thiazole-4-carboxamide** scaffold has been utilized in the development of STING modulators.

Structure-Activity Relationships (SAR)

The biological activity of **Thiazole-4-carboxamide** derivatives is highly dependent on the nature and position of substituents on both the thiazole ring and the carboxamide nitrogen.

For c-Met kinase inhibitors, structure-activity relationship studies have revealed several key insights. For instance, in a series of thiazole/thiadiazole carboxamide derivatives, it was found that a thiazole-2-carboxamide scaffold conferred better cytotoxicity than other related scaffolds. [20] The substituents on the benzene ring attached to the carboxamide nitrogen also play a crucial role, with a general rank order of F > Cl > Me for cytotoxicity in several cancer cell lines. [20]

In the context of COX inhibition, the lipophilicity and steric bulk of substituents on the phenyl ring of the carboxamide moiety significantly influence potency and selectivity. For example, the presence of a bulky t-butyl group can enhance interactions with hydrophobic pockets in the COX active site, leading to increased inhibitory activity.[\[17\]](#)

Quantitative Data Summary

The following tables summarize the *in vitro* biological activities of representative **Thiazole-4-carboxamide** compounds against various targets and cell lines.

Compound	Target/Cell Line	IC50 (μM)	Reference
c-Met Inhibitors			
51am	c-Met	0.00254	[8]
51am	A549	0.83	[8]
51am	HT-29	0.68	[8]
51am	MDA-MB-231	3.94	[8]
Multi-Kinase Inhibitors			
6i	MCF-7	6.10	[14]
6v	MCF-7	6.49	[14]
6e	EGFR	0.154	[14]
6e	Her2	0.117	[14]
6e	VEGFR-2	0.182	[14]
6e	CDK2	0.357	[14]
COX Inhibitors			
2b	COX-1	0.239	[17]
2b	COX-2	0.191	[17]
2a	COX-2	0.958	[17]

Experimental Protocols

General Synthesis of Thiazole-4-carboxamide Derivatives

A common synthetic route to **Thiazole-4-carboxamide** derivatives involves the amidation of a thiazole-4-carboxylic acid with a desired amine.[15][21]

Step 1: Synthesis of Thiazole-4-carboxylic acid: This can be achieved through various methods, a common one being the Hantzsch thiazole synthesis, where a α -haloketone is reacted with a thiourea or thioamide, followed by hydrolysis of the resulting ester.

Step 2: Amide Coupling: The synthesized thiazole-4-carboxylic acid is then coupled with the target amine using a suitable coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[22] The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired **Thiazole-4-carboxamide** derivative.[18]

In Vitro c-Met Kinase Inhibition Assay

The inhibitory activity of compounds against c-Met kinase can be determined using a variety of assay formats, such as the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[23]

- Reagents: Recombinant human c-Met kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection system consisting of a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin.
- Procedure:
 - The kinase reaction is performed in a low-volume 384-well plate.
 - The test compounds are serially diluted and added to the wells.
 - The c-Met enzyme and the substrate/ATP mixture are then added to initiate the reaction.

- The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
- The detection reagents are added to stop the reaction and initiate the HTRF signal generation.
- After another incubation period, the fluorescence is read at two different wavelengths (620 nm and 665 nm).
- Data Analysis: The ratio of the fluorescence signals is calculated, and the IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.

In Vitro VEGFR-2 Kinase Inhibition Assay

A common method for assessing VEGFR-2 kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[\[2\]](#)[\[24\]](#)

- Materials: Recombinant human VEGFR-2 (GST-tagged), 5x Kinase Buffer, ATP, a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)), and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).[\[2\]](#)[\[24\]](#)
- Protocol:
 - Prepare a master mixture containing the kinase buffer, ATP, and substrate.
 - Add the master mixture to the wells of a white 96-well plate.
 - Add the test compound dilutions to the "Test Wells" and a vehicle control to the "Positive Control" wells.
 - Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add buffer without enzyme to the "Blank" wells.
 - Incubate the plate at 30°C for 45 minutes.
 - Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
 - Incubate at room temperature for 10 minutes to stabilize the signal.

- Read the luminescence using a microplate reader.
- Analysis: The percentage of VEGFR-2 activity is calculated relative to the positive control, and IC50 values are determined.

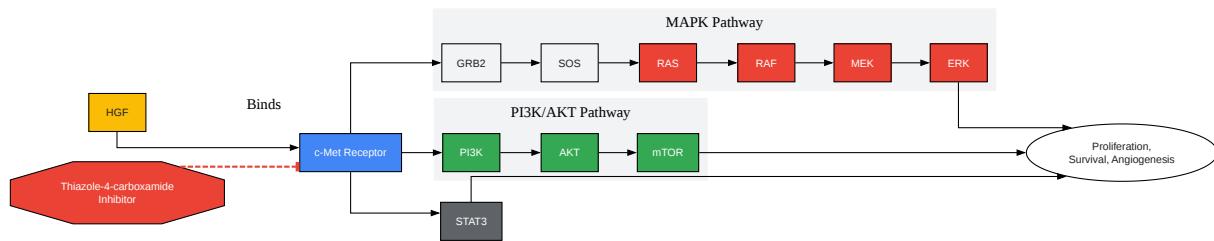
In Vitro COX-2 Inhibition Assay

The inhibitory effect of compounds on COX-2 can be evaluated using an inhibitor screening assay kit.[25][26]

- Components: Human recombinant COX-2 enzyme, reaction buffer, heme cofactor, arachidonic acid (substrate), and a detection reagent (e.g., Amplex™ Red).[26]
- Methodology:
 - Pre-incubate the COX-2 enzyme with the test compounds in the reaction buffer containing heme at 37°C for 10 minutes.
 - Initiate the reaction by adding the arachidonic acid substrate.
 - The reaction produces PGG2, which is then reduced to PGH2, and the peroxidase activity of COX converts a probe (e.g., Amplex Red) to a fluorescent product.
 - Measure the fluorescence intensity using a fluorescence microplate reader.
- Calculation: The IC50 values are calculated by comparing the fluorescence of the wells with inhibitors to the control wells without inhibitors.

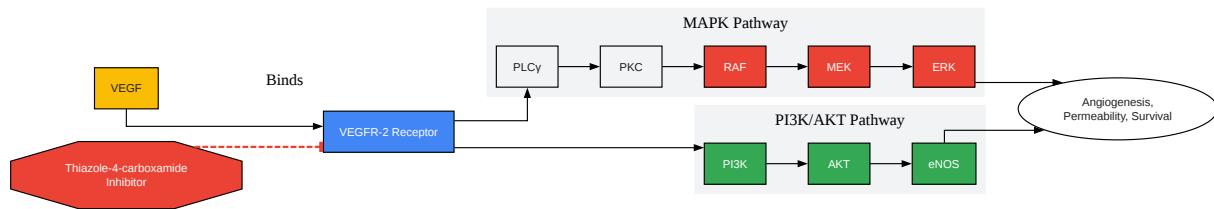
Signaling Pathways and Experimental Workflows

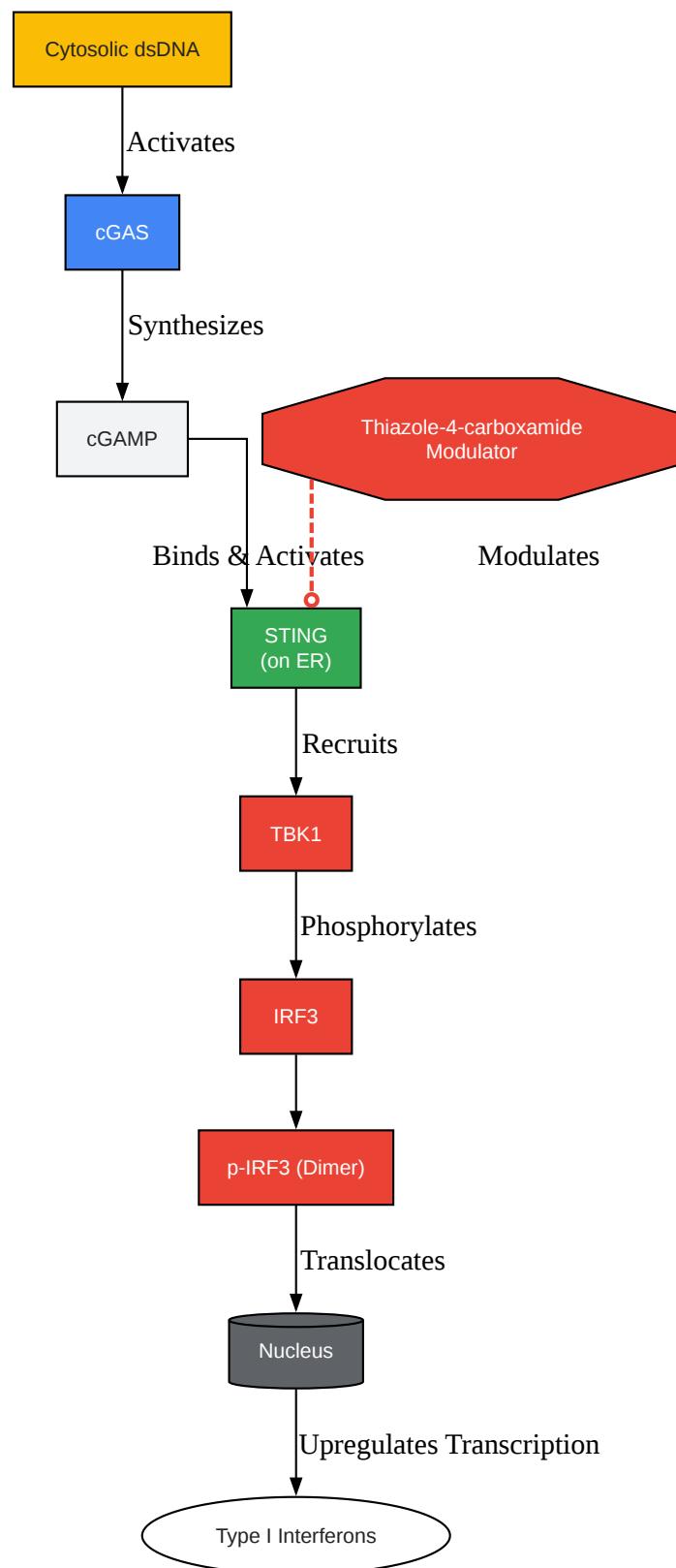
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by **Thiazole-4-carboxamide** compounds and a typical experimental workflow for their evaluation.

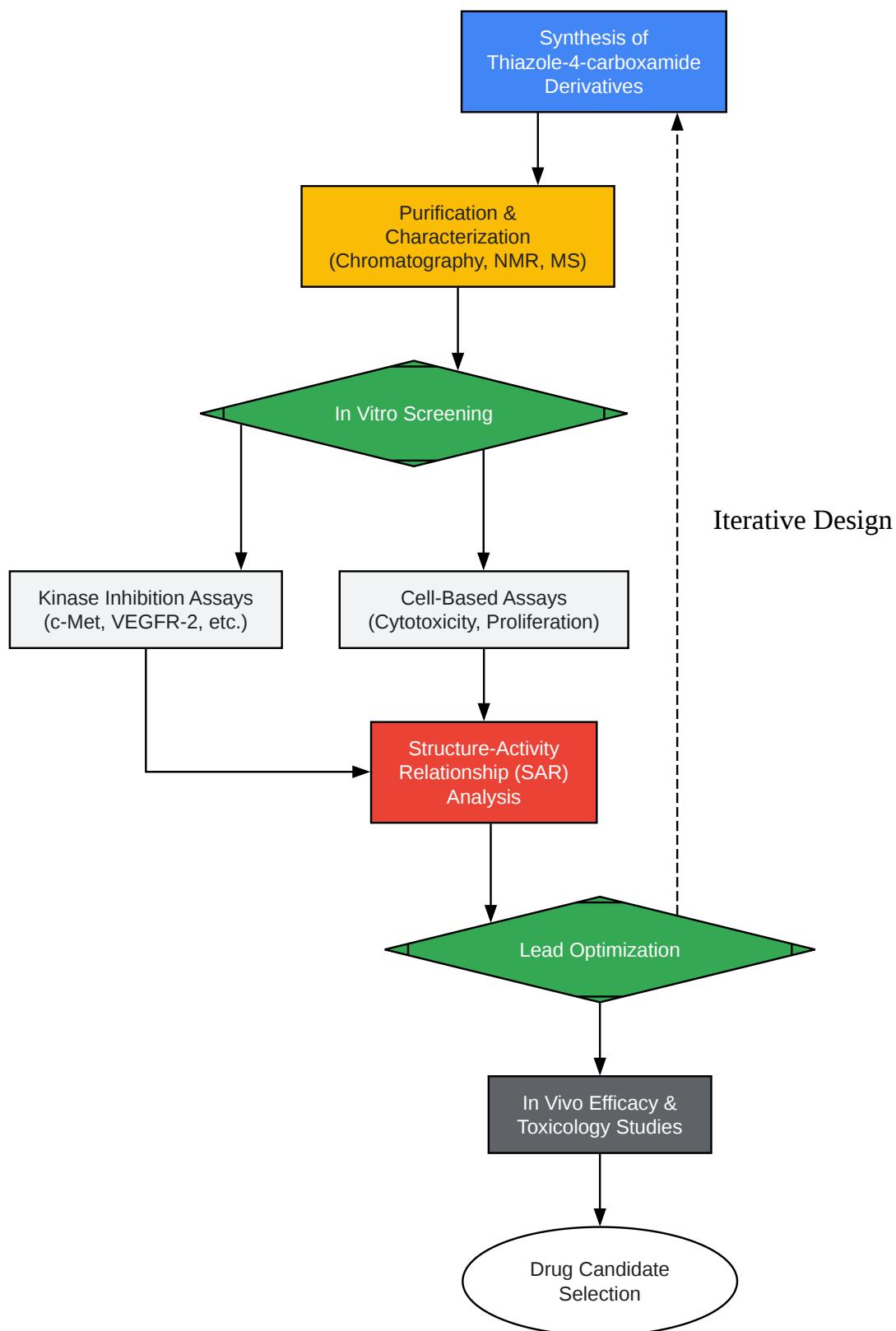


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Caption: c-Met Signaling Pathway and Inhibition by **Thiazole-4-carboxamides**.





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